4-(4-Amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid
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Overview
Description
4-(4-Amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid is an organic compound with a complex structure that includes an amino group, an ethoxycarbonyl group, and a sulfanylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives .
Scientific Research Applications
4-(4-Amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid involves its interaction with molecular targets, such as enzymes. For instance, it can bind to the active site of metallo-β-lactamases, inhibiting their activity and thereby preventing the breakdown of β-lactam antibiotics. This interaction is facilitated by the compound’s ability to coordinate with metal ions in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-sulfanylbenzoic acid: Similar in structure but lacks the ethoxycarbonyl group.
4-Fluoro-2-sulfanylbenzoic acid: Contains a fluorine atom instead of an amino group.
Uniqueness
4-(4-Amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid is unique due to the presence of both the amino and ethoxycarbonyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry where these functional groups can enhance binding affinity and specificity to biological targets .
Properties
Molecular Formula |
C16H15NO4S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-(4-amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C16H15NO4S/c1-2-21-16(20)13-9-11(17)5-8-14(13)22-12-6-3-10(4-7-12)15(18)19/h3-9H,2,17H2,1H3,(H,18,19) |
InChI Key |
PYQGDXZNKRVPQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)SC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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